5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL is a complex organic molecule with potential applications in various scientific fields. This compound features a phenolic structure with multiple functional groups, including methoxy and pyrazolyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethenylphenol and 2-methoxyphenol, which are then subjected to various coupling reactions. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3). The final step often involves the formation of the pyrazolyl group through cyclization reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, respectively .
Wissenschaftliche Forschungsanwendungen
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL exerts its effects involves interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, altering their conformation and activity. The methoxy and pyrazolyl groups contribute to the compound’s ability to modulate enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol (Guaiacol): Shares the methoxyphenol structure but lacks the pyrazolyl group.
4-Ethyl-2-methoxyphenol: Similar phenolic structure with an ethyl group instead of the ethenyl group.
Uniqueness
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL:
Eigenschaften
Molekularformel |
C25H22N2O4 |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
5-[(4-ethenylphenyl)methoxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C25H22N2O4/c1-3-17-8-10-18(11-9-17)16-30-19-12-13-20(21(28)14-19)25-24(15-26-27-25)31-23-7-5-4-6-22(23)29-2/h3-15,28H,1,16H2,2H3,(H,26,27) |
InChI-Schlüssel |
DCJJITPIJHKENB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.